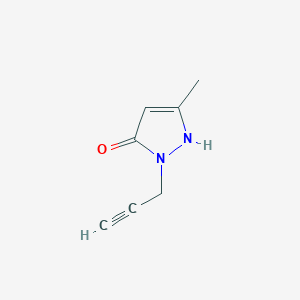

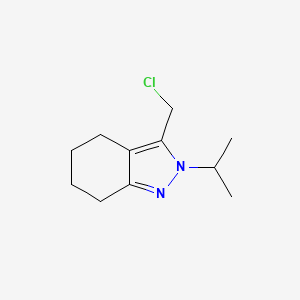

![molecular formula C8H11N5O B1484060 3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098022-22-9](/img/structure/B1484060.png)

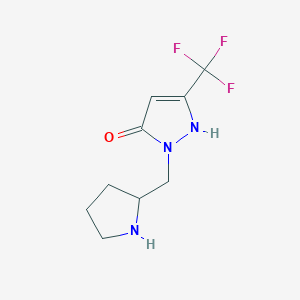

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

概要

説明

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives has seen significant progress in recent years, with the integration of green methodologies . Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites have been employed . A synthetic route to the novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes has been developed .

Molecular Structure Analysis

The molecular formula of “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is C8H11N5O2S . The average mass is 241.270 Da, and the monoisotopic mass is 241.063339 Da .

Chemical Reactions Analysis

Pyranopyrazoles, including “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The action of ethyl diazoacetate on phenylpropargyl in triethylamine and in the presence of zinc triflate as a catalyst leads to the corresponding pyrazole .

科学的研究の応用

Diversity-Oriented Synthesis and Library Creation

A noteworthy application of derivatives similar to "3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole" is in diversity-oriented synthesis. Zaware et al. (2011) described the synthesis of a library of substituted tetrahydropyrones, including tetrahydropyran derivatives that were modified via click chemistry reactions. This process utilizes oxidative carbon-hydrogen bond activation, highlighting the compound's utility in creating structurally diverse non-natural compounds for biological screening (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Valence Tautomerism and Structural Analysis

Mojzych et al. (2014) investigated the valence tautomerism of new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines, compounds related to "3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole", demonstrating potential anticancer activity. Their research emphasized the tautomeric equilibrium and molecular structures determined by X-ray analysis, contributing to the understanding of intramolecular interactions and their effects on molecular packing (Mojzych, Karczmarzyk, Wysocki, Urbańczyk-Lipkowska, & Żaczek, 2014).

Antiproliferative Activity and Chemical Properties

Razmienė et al. (2021) focused on the synthesis and antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, providing insights into their potential for inducing cell death and their fluorescence properties for pH sensing. This research underscores the compound's applicability in cancer research and its utility as a tool in biochemical studies (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, & Šačkus, 2021).

Green Synthesis Approaches

Al-Matar et al. (2010) explored green synthesis methods for pyrano[2,3-c]-pyrazoles, highlighting a solvent-free approach. This method emphasizes the importance of environmentally friendly synthesis techniques in creating pyrazole derivatives, aligning with sustainable chemistry principles (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Safety and Hazards

While specific safety data for “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is not available, pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The future directions in the research of pyrano[2,3-c]pyrazole derivatives, including “3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, involve the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The focus is also on solvent selection with water as a renewable and non-toxic medium, and solvent-free conditions .

作用機序

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole compounds have been found to inhibit the activity of enzymes like the human Chk1 kinase . .

Mode of Action

The mode of action of pyrazole compounds can vary greatly depending on their specific structure and the biological target they interact with. Some pyrazole compounds work by inhibiting enzyme activity, while others might interact with cell receptors or other biological molecules

Biochemical Pathways

Pyrazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, if a pyrazole compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in

Result of Action

The result of a compound’s action can vary greatly depending on its mode of action and the biochemical pathways it affects. Some pyrazole compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties

特性

IUPAC Name |

3-(2-azidoethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c9-13-10-3-1-7-6-5-14-4-2-8(6)12-11-7/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADXHWGRSFDXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

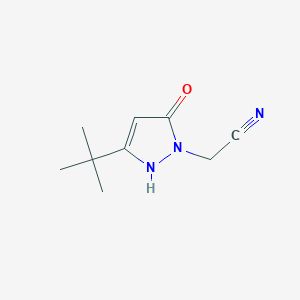

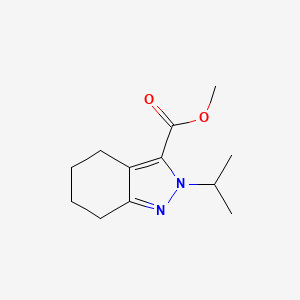

![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)

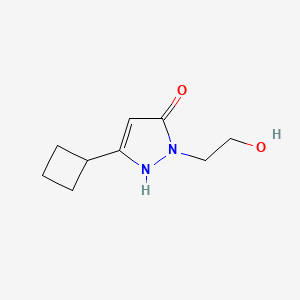

![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)

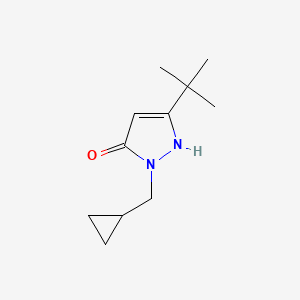

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)